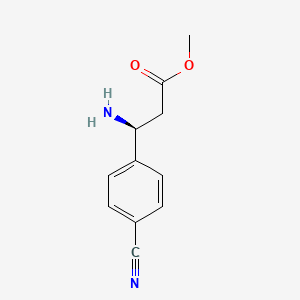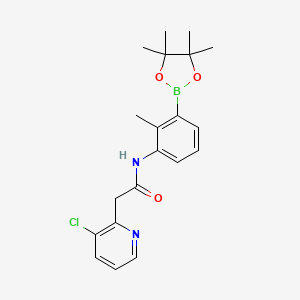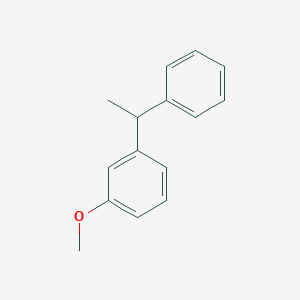![molecular formula C16H16N6 B13906555 1,1'-(Butane-2,3-diyl)bis(1H-benzo[d][1,2,3]triazole)](/img/structure/B13906555.png)
1,1'-(Butane-2,3-diyl)bis(1H-benzo[d][1,2,3]triazole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Butane-2,3-diyl)bis(1H-benzo[d][1,2,3]triazole) is a compound that belongs to the class of benzo[d][1,2,3]triazole derivatives. These compounds are known for their diverse applications in various fields, including organic electronics, medicinal chemistry, and materials science. The unique structure of 1,1’-(Butane-2,3-diyl)bis(1H-benzo[d][1,2,3]triazole) makes it an interesting subject for scientific research and industrial applications.
准备方法
The synthesis of 1,1’-(Butane-2,3-diyl)bis(1H-benzo[d][1,2,3]triazole) typically involves the reaction of appropriate benzo[d][1,2,3]triazole derivatives with butane-2,3-diyl intermediates. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) cyanide . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and efficient production.
化学反应分析
1,1’-(Butane-2,3-diyl)bis(1H-benzo[d][1,2,3]triazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1,1’-(Butane-2,3-diyl)bis(1H-benzo[d][1,2,3]triazole) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
作用机制
The mechanism of action of 1,1’-(Butane-2,3-diyl)bis(1H-benzo[d][1,2,3]triazole) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
1,1’-(Butane-2,3-diyl)bis(1H-benzo[d][1,2,3]triazole) can be compared with other similar compounds, such as:
1,1’-(Butane-1,4-diyl)bis(1H-benzo[d]imidazol-2(3H)-one): This compound has a similar structure but different functional groups, leading to distinct properties and applications.
Di(1H-benzo[d][1,2,3]triazol-1-yl)methane: This compound is another benzo[d][1,2,3]triazole derivative with different substituents, resulting in unique chemical and biological properties.
The uniqueness of 1,1’-(Butane-2,3-diyl)bis(1H-benzo[d][1,2,3]triazole) lies in its specific structure and the resulting properties, which make it suitable for a wide range of applications in various fields.
属性
分子式 |
C16H16N6 |
|---|---|
分子量 |
292.34 g/mol |
IUPAC 名称 |
1-[3-(benzotriazol-1-yl)butan-2-yl]benzotriazole |
InChI |
InChI=1S/C16H16N6/c1-11(21-15-9-5-3-7-13(15)17-19-21)12(2)22-16-10-6-4-8-14(16)18-20-22/h3-12H,1-2H3 |
InChI 键 |
FFCAGNKXRBXWQR-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C)N1C2=CC=CC=C2N=N1)N3C4=CC=CC=C4N=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13906472.png)
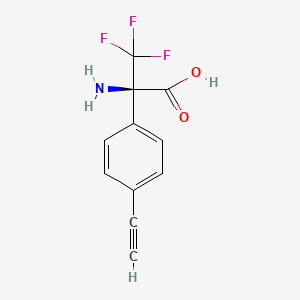


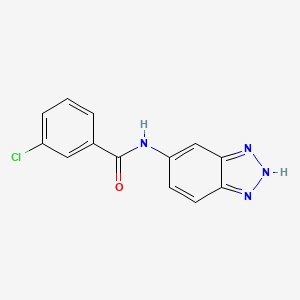


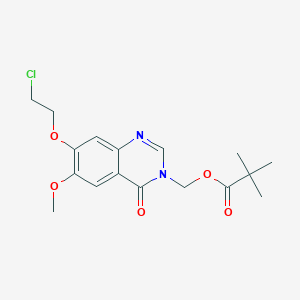

![tert-butyl 2-[2,6-dibromo-4-[(Z)-(5-iodo-2-oxo-1H-indol-3-ylidene)methyl]phenoxy]acetate](/img/structure/B13906521.png)
![tert-Butyl ((6-chloro-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yl)methyl)carbamate](/img/structure/B13906527.png)
